molecular formula C21H21N3O3 B11189199 1-(2-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)-1H-pyrrole-2,5-dione

1-(2-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)-1H-pyrrole-2,5-dione

Cat. No.: B11189199
M. Wt: 363.4 g/mol
InChI Key: UORVUJSLZXTAGO-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)-1H-pyrrole-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a phenylpiperazine moiety, and a pyrrole-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions using methoxybenzene derivatives.

    Attachment of the Phenylpiperazine Moiety: This is usually done through nucleophilic substitution reactions, where the piperazine ring is introduced to the pyrrole-2,5-dione core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(2-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)-1H-pyrrole-2,5-dione exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the application, but often involve modulation of biochemical processes at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methoxyphenyl)-3-(4-methylpiperazin-1-yl)-1H-pyrrole-2,5-dione
  • 1-(2-methoxyphenyl)-3-(4-ethylpiperazin-1-yl)-1H-pyrrole-2,5-dione

Uniqueness

1-(2-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)-1H-pyrrole-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

1-(2-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrole-2,5-dione

InChI

InChI=1S/C21H21N3O3/c1-27-19-10-6-5-9-17(19)24-20(25)15-18(21(24)26)23-13-11-22(12-14-23)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3

InChI Key

UORVUJSLZXTAGO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C=C(C2=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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